Namodenoson

Description

This compound is an orally bioavailable, synthetic, highly selective adenosine A3 receptor (A3AR) agonist with potential antineoplastic activity. This compound selectively binds to and activates the cell surface-expressed A3AR, deregulating Wnt and NF-kB signal transduction pathways downstream, which may result in apoptosis of A3AR-expressing tumor cells. A3AR, a G protein-coupled receptor, is highly expressed on the cell surfaces of various solid tumor cell types, including hepatocellular carcinoma (HCC) cells, and plays an important role in cellular proliferation.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

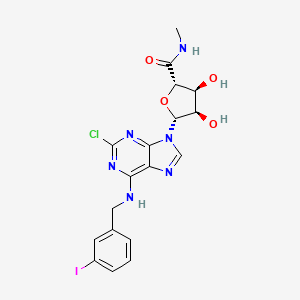

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClIN6O4/c1-21-16(29)13-11(27)12(28)17(30-13)26-7-23-10-14(24-18(19)25-15(10)26)22-6-8-3-2-4-9(20)5-8/h2-5,7,11-13,17,27-28H,6H2,1H3,(H,21,29)(H,22,24,25)/t11-,12+,13-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSYPUKKXMNCNQ-PFHKOEEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClIN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167504 | |

| Record name | 2-Chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163042-96-4 | |

| Record name | Namodenoson [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163042964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Namodenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro-IB-MECA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAMODENOSON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z07JR07J6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Namodenoson: A Technical Guide to a Selective A3 Adenosine Receptor Agonist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Namodenoson (CF102) is a small, orally bioavailable, highly selective A3 adenosine (B11128) receptor (A3AR) agonist under investigation for hepatocellular carcinoma (HCC) and metabolic dysfunction-associated steatohepatitis (MASH).[1][2] The A3AR is a G protein-coupled receptor that is significantly overexpressed in inflammatory and cancerous tissues compared to normal cells, making it a promising therapeutic target.[3][4][5] this compound exhibits a dual mechanism of action: in pathological cells, it induces apoptosis by deregulating the Wnt/β-catenin and NF-κB signaling pathways; conversely, in normal cells, it exerts protective effects.[1][6][7] This guide provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, mechanism of action, preclinical and clinical data, and key experimental methodologies.

Core Properties and Receptor Selectivity

This compound, also known as Cl-IB-MECA, is a synthetic ribose-based purine (B94841) nucleoside (2-chloro-N6-(3-iodobenzyl)-adenosine-5'- N-methyl-uronamide).[6] Its molecular formula is C₁₈H₁₈ClN₆O₄, with a molecular weight of 544.73 Da.[3][8] It is a water-insoluble, orally bioavailable small molecule.[4][9] this compound demonstrates high affinity and remarkable selectivity for the human A3AR.

| Parameter | Value | Selectivity vs. A1AR | Selectivity vs. A2AAR | Reference |

| Ki (A3AR) | 0.33 - 0.661 nM | ~2500 - 4750-fold | ~1400 - 1770-fold | [3][10][11] |

Mechanism of Action

This compound's activity is dictated by the expression level of A3AR on the cell surface.[1][3] In diseased cells with high A3AR expression, it triggers pro-apoptotic signaling, while in normal cells with low A3AR expression, it can induce protective and regenerative responses.

Anti-Cancer and Anti-Inflammatory Effects in Pathological Cells

Upon binding to the overexpressed A3AR on cancer or inflammatory cells, this compound initiates a Gαi-protein-coupled signaling cascade that results in the deregulation of key survival pathways.[4][5][12]

-

PI3K/Akt and NF-κB Pathway Inhibition: A3AR activation leads to the inhibition of phosphoinositide 3-kinase (PI3K) and its downstream effector, Akt.[5][12][13] This, in turn, suppresses the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival.[6][14][15]

-

Wnt/β-catenin Pathway Deregulation: The inhibition of the PI3K/Akt axis results in the upregulation and activation of Glycogen Synthase Kinase-3β (GSK-3β).[13][14][15] Active GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[1][14] This prevents β-catenin's translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes like cyclin D1 that promote proliferation.[13][15]

-

Induction of Apoptosis: The combined inhibition of these pro-survival pathways leads to the upregulation of pro-apoptotic proteins such as Bad and Bax, ultimately resulting in programmed cell death.[8][16][17]

Protective Effects in Normal Tissues

In contrast to its effect on pathological cells, this compound demonstrates protective and regenerative properties by modulating cytokine production from normal cells.[1][3][6]

-

Stimulation of G-CSF: In normal hematopoietic and bone marrow cells, this compound binding to A3AR leads to the upregulation of IKK and NF-κB, resulting in the production and release of granulocyte-colony stimulating factor (G-CSF).[1][3][8]

-

Upregulation of Adiponectin: Binding to A3AR on adipocytes stimulates the production of adiponectin, an adipokine with known anti-inflammatory, anti-fibrotic, and metabolism-regulating properties.[1][3][18]

Preclinical Efficacy Data

This compound's anti-tumor and anti-inflammatory effects have been validated in multiple preclinical models.

In Vitro Anti-proliferative Activity

Studies on pancreatic carcinoma cell lines demonstrate a potent, dose-dependent inhibition of cell growth.

| Cell Line | Assay | Concentration | Growth Inhibition (%) | Reference |

| BxPC-3 | ³[H]-thymidine | 0.01 nM | 27.9% ± 2.3% | [14] |

| BxPC-3 | ³[H]-thymidine | 0.1 nM | 53.7% ± 6.3% | [14] |

| BxPC-3 | ³[H]-thymidine | 1 nM | 67.4% ± 1.7% | [14] |

| BxPC-3 | Presto Blue | 5 nM | 49.7% ± 8.2% | [15] |

| BxPC-3 | Presto Blue | 10 nM | 66.3% ± 10.5% | [15] |

| BxPC-3 | Presto Blue | 20 nM | 82.7% ± 7.1% | [15] |

| BxPC-3 | MTT | 0.1 nM (alone) | 48.6% ± 1.4% | [14] |

| BxPC-3 | MTT | 0.1 nM (+ Gemcitabine) | 65.4% ± 1.4% | [14] |

In Vivo Anti-Tumor Efficacy

This compound effectively inhibits tumor growth in animal models of HCC and pancreatic cancer.

| Cancer Model | Animal Model | Dose & Schedule | Key Finding | Reference |

| Pancreatic Carcinoma | Nude mice (BxPC-3 xenograft) | 10 µg/kg, twice daily, 35 days | Significant inhibition of tumor growth | [16] |

| Hepatocellular Carcinoma | Rats (N1S1 orthotopic) | 1-1000 µg/kg, thrice daily | Bell-shaped dose response, maximal effect at 100 µg/kg | [8] |

Clinical Trial Data

This compound has been evaluated in Phase II and III clinical trials for HCC and MASH (formerly NASH), demonstrating a favorable safety profile and signals of efficacy, particularly in specific patient subpopulations.[1][6][19]

Efficacy in Hepatocellular Carcinoma (Phase II)

A randomized, placebo-controlled study (NCT02128958) evaluated this compound (25 mg BID) as a second-line therapy for advanced HCC patients with Child-Pugh B (CPB) cirrhosis.[8][20] While the primary endpoint of overall survival (OS) for the entire study population was not met, a pre-planned subgroup analysis of patients with less severe liver dysfunction (CPB7) showed promising results.[20]

| Endpoint (CPB7 Subgroup) | This compound (25 mg BID) | Placebo | HR (95% CI) / p-value | Reference |

| Median Overall Survival (OS) | 6.9 months | 4.3 months | 0.81 (0.45–1.43) | [8][20] |

| 12-month OS Rate | 44% | 18% | p = 0.028 | [20] |

| Median Progression-Free Survival (PFS) | 3.5 months | 1.9 months | 0.89 (0.51–1.55) | [8][20] |

| Partial Response Rate | 8.8% (3/34) | 0% (0/21) | - | [20] |

Based on these signals, a pivotal Phase III study (LIVERATION, NCT05201404) in the HCC CPB7 population is ongoing.[3][21]

Efficacy in NAFLD/MASH (Phase IIa)

A randomized, double-blind, placebo-controlled study evaluated two doses of this compound for 12 weeks in patients with NAFLD/NASH.[1][18] The trial demonstrated significant anti-inflammatory and metabolic benefits.

| Endpoint (at 12 or 16 weeks) | This compound (25 mg BID) | Placebo | p-value (vs. Placebo) | Reference |

| Change in ALT (12 wks) | -15.4 U/L | -1.7 U/L | p = 0.066 | [1][18] |

| ALT Normalization (16 wks) | 36.8% of patients | 10.0% of patients | p = 0.038 | [1][7] |

| Change in AST (12 wks) | -8.1 U/L | +0.3 U/L | p = 0.03 | [1][18] |

| Change in Adiponectin (12 wks, 12.5 mg dose) | +539 ng/mL | -78 ng/mL | p = 0.032 | [1][18] |

| Change in FIB-4 Score (12 wks) | Significant decrease | - | p = 0.01 | [18] |

Key Experimental Methodologies

The characterization of this compound involves a range of standard and specialized pharmacological assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the A3AR.

-

Membrane Preparation: HEK293 or CHO cells stably expressing the human A3AR are cultured and harvested. The cells are homogenized in an ice-cold buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors. A membrane fraction is isolated via differential centrifugation.[22]

-

Binding Reaction: A constant concentration of a suitable radioligand (e.g., [¹²⁵I]AB-MECA) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-radioactive agonist. Specific binding is calculated, and the data are fitted to a one-site competition model to determine the IC50, from which the Ki value is calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay (e.g., MTT or PrestoBlue)

This assay measures the effect of this compound on the viability and metabolic activity of cancer cell lines.

-

Cell Plating: Cancer cells (e.g., BxPC-3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.01 nM to 20 nM) or vehicle control for a specified duration (e.g., 48-72 hours).[10][14]

-

Reagent Incubation: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue is added to each well. Viable, metabolically active cells reduce the reagent into a colored formazan (B1609692) product or a fluorescent compound, respectively.

-

Signal Quantification: After incubation, the signal is quantified using a microplate reader (absorbance for MTT, fluorescence for PrestoBlue).

-

Data Analysis: The signal is normalized to the vehicle control wells to calculate the percentage of cell growth inhibition for each concentration. An IC50 value can be determined by fitting the data to a dose-response curve.

Western Blot Analysis

This technique is used to confirm the mechanism of action by measuring changes in the expression or phosphorylation status of key signaling proteins.

-

Cell Lysis: Cells treated with this compound or vehicle are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., A3AR, p-Akt, total Akt, NF-κB, GSK-3β, β-catenin, Bax, β-actin).[5][14][15]

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin) to determine the relative change in protein expression.[15]

Conclusion

This compound is a highly selective A3AR agonist with a well-defined, dual mechanism of action that targets pathological cells for apoptosis while exerting protective effects on normal tissues.[1][7] Its oral bioavailability and favorable safety profile have been demonstrated in multiple clinical trials.[6][20] Preclinical data show potent anti-tumor activity, and clinical studies have provided signals of efficacy in difficult-to-treat patient populations, such as advanced HCC with Child-Pugh B7 cirrhosis and MASH.[3][20] Ongoing pivotal trials will further clarify the therapeutic potential of this compound as a novel targeted therapy for liver diseases and cancer.[21][23]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The A3 adenosine receptor agonist, this compound, ameliorates non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Can-Fite BioPharma - this compound (CF102) [canfite.com]

- 7. mdpi.com [mdpi.com]

- 8. Targeting the A3 adenosine receptor to treat hepatocellular carcinoma: anti-cancer and hepatoprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. What is this compound used for? [synapse.patsnap.com]

- 13. The A3 adenosine receptor agonist, this compound, ameliorates non‑alcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cancer-research-network.com [cancer-research-network.com]

- 17. onclive.com [onclive.com]

- 18. A phase 2, randomized, double-blind, placebo-controlled dose-finding study of the efficacy and safety of this compound (CF102), an A3 adenosine receptor (A3AR) agonist, in treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). - A3AR Agonist Improves NAFLD-Related Variables in Phase 2 Trial [natap.org]

- 19. clinicaltrials.eu [clinicaltrials.eu]

- 20. mdpi.com [mdpi.com]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. benchchem.com [benchchem.com]

- 23. 8 Years Survival with Complete Cure for a Patient with Advanced Liver Cancer Being Treated with Can-Fite’s this compound Drug :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]

A Technical Guide to Namodenoson: Molecular Structure, Properties, and Therapeutic Potential

Introduction

Namodenoson, also known by its developmental codes CF102 and Cl-IB-MECA, is an orally bioavailable, small-molecule drug candidate that functions as a highly selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1][2][3][4] The A3AR is a G protein-coupled receptor that is found to be highly expressed on the surface of inflammatory and cancerous cells, while its expression in normal, healthy cells is significantly lower.[5][6][7][8] This differential expression allows this compound to selectively target pathological cells, forming the basis of its therapeutic potential in various diseases.

Developed by Can-Fite BioPharma, this compound has been investigated primarily for its anti-cancer and anti-inflammatory properties.[2][9] It is currently in late-stage clinical development for the treatment of advanced hepatocellular carcinoma (HCC) and metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH).[5][10][11] This guide provides a comprehensive technical overview of this compound's molecular structure, physicochemical properties, mechanism of action, and a summary of key preclinical and clinical findings.

Molecular Structure and Physicochemical Properties

This compound is a synthetic ribose-based purine (B94841) nucleoside with specific substitutions that confer its high selectivity for the A3AR.[5][12] Its chemical and physical characteristics are fundamental to its pharmacological profile.

| Property | Value | References |

| IUPAC Name | (2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | [1][3] |

| Synonyms | CF102, Cl-IB-MECA, 2-chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide | [1][2][5][10] |

| Molecular Formula | C₁₈H₁₈ClIN₆O₄ | [1][3][5][13] |

| Molecular Weight | 544.73 g/mol | [3][5][13] |

| CAS Number | 163042-96-4 | [1][3] |

| Appearance | Non-hygroscopic, stable, white-off-white powder | [5] |

| Solubility | Soluble in DMSO (≥ 25 mg/mL) | [4] |

Pharmacology and Mechanism of Action

This compound's therapeutic effects are mediated through its specific interaction with the A3 adenosine receptor, which triggers distinct downstream signaling cascades depending on the cellular context.

Primary Target: The A3 Adenosine Receptor (A3AR)

The A3AR is a G protein-coupled receptor that, upon activation, typically couples to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase.[12][14] A key feature of A3AR is its significant upregulation in tumor and inflammatory tissues compared to adjacent healthy tissues.[7][8][12] The density of A3AR on the cell surface is a critical determinant of the cellular response to this compound.[5][6]

Receptor Binding and Selectivity

This compound is characterized by its high affinity and selectivity for the human A3AR, which minimizes off-target effects.

| Parameter | Value | References |

| Ki at A3AR | 0.33 - 0.661 nM | [4][5][15] |

| Selectivity vs. A1AR | ~2500 to 4750-fold | [5][12][15] |

| Selectivity vs. A2AAR | ~1400 to 1770-fold | [5][12][15] |

Downstream Signaling Pathways

This compound's mechanism of action is multifaceted, leading to either apoptosis in cancer cells or protective, anti-inflammatory effects in other pathological conditions like MASH.[2][6]

In Cancer (Hepatocellular & Pancreatic Carcinoma): In cancer cells, which overexpress A3AR, this compound binding leads to the deregulation of key pro-survival signaling pathways.[1][7] This includes the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway and subsequent deregulation of the NF-κB and Wnt/β-catenin pathways.[5][9][16] This cascade results in the upregulation of apoptotic proteins (e.g., Bad, Bax) and ultimately induces programmed cell death (apoptosis) in the tumor cells.[7][12] In pancreatic cancer models, deregulation of the RAS signaling pathway has also been implicated.[7][11][12]

In MASH and Inflammation: In the context of liver inflammation and MASH, this compound demonstrates a protective effect.[2] The mechanism involves targeting A3AR on hepatocytes, adipocytes, and bone marrow cells.[5][6] This engagement leads to the stimulation of transcription factors that upregulate beneficial cytokines, such as adiponectin and Granulocyte-colony stimulating factor (G-CSF).[2][5][6] The resulting effects include the inhibition of inflammatory cytokines (TNF-α, IL-1, IL-6), leading to reduced liver inflammation, steatosis, and fibrosis.[5][6]

References

- 1. This compound | C18H18ClIN6O4 | CID 3035850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Can-Fite BioPharma - this compound (CF102) [canfite.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. abmole.com [abmole.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. Can-Fite Secures $175M for Phase 3 Trials of this compound and Piclidenoson [synapse.patsnap.com]

- 12. cancer-research-network.com [cancer-research-network.com]

- 13. GSRS [gsrs.ncats.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. The A3 adenosine receptor agonist, this compound, ameliorates non‑alcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Namodenoson's Modulation of the Wnt/β-catenin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanism of Namodenoson, a selective A3 adenosine (B11128) receptor (A3AR) agonist, with a specific focus on its effects on the Wnt/β-catenin signaling pathway. This compound is an orally bioavailable small molecule that has demonstrated anti-cancer and anti-inflammatory properties, particularly in hepatocellular carcinoma (HCC) and pancreatic carcinoma.[1][2] Its mechanism of action is largely attributed to the deregulation of key signaling pathways, including the Wnt/β-catenin and NF-κB pathways, leading to apoptosis of tumor cells.[1][3][4]

Core Mechanism of Action

This compound's therapeutic effects are initiated by its high-affinity and selective binding to the A3 adenosine receptor (A3AR), which is often overexpressed on the surface of cancer and inflammatory cells compared to normal tissues.[5][6] This targeted binding triggers a cascade of intracellular events that disrupt the canonical Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer, promoting cell proliferation and survival.

The binding of this compound to A3AR leads to the inhibition of phosphoinositide 3-kinase (PI3K).[5][7] This inhibition, in turn, leads to the upregulation of glycogen (B147801) synthase kinase 3β (GSK-3β).[5][7] GSK-3β is a crucial component of the β-catenin destruction complex. In the canonical Wnt pathway, an active GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By upregulating GSK-3β, this compound effectively promotes the destruction of β-catenin.[5] This prevents the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.

In the nucleus, β-catenin typically forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, leading to the expression of target genes that drive cell proliferation, such as cyclin D1.[7] By preventing nuclear translocation of β-catenin, this compound inhibits the transcription of these target genes, ultimately leading to the suppression of tumor cell growth and induction of apoptosis.[5][7]

Below is a diagram illustrating the modulatory effect of this compound on the Wnt/β-catenin signaling pathway.

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data from preclinical studies investigating the impact of this compound on key components of the Wnt/β-catenin pathway and on cancer cell proliferation.

Table 1: Effect of this compound on Pancreatic Cancer Cell Proliferation

| Cell Line | Treatment | Result | p-value |

| BxPC-3 | This compound (1 nM) | 67.4% ± 1.7% inhibition of cell growth | < 0.001 |

| BxPC-3 | This compound (0.1 nM) | 53.7% ± 6.3% inhibition of cell growth | < 0.05 |

| BxPC-3 | This compound (0.01 nM) | 27.9% ± 2.3% inhibition of cell growth | < 0.005 |

| BxPC-3 | This compound (0.1 nM) + Gemcitabine (B846) (0.2 µM) | 65.4% ± 1.4% additive inhibitory effect | < 0.001 |

Data from 3[H]-thymidine proliferation and MTT assays.[8]

Table 2: Modulation of Wnt/β-catenin Pathway Proteins by this compound in Pancreatic and Liver Cancer Models

| Protein | Cell Line/Model | Treatment | Effect |

| A3AR | BxPC-3 | This compound (20 nM) | Downregulation |

| PI3K | CCl4 model mice | This compound | Decrease in expression |

| PI3K | LX2 HSCs | This compound | Downregulation |

| p-Akt | BxPC-3 | This compound | Downregulation |

| NF-κB | BxPC-3 | This compound | Downregulation |

| NF-κB | CCl4 model mice | This compound | Decrease in expression |

| NF-κB | LX2 HSCs | This compound | Downregulation |

| GSK-3β | CCl4 model mice | This compound | Increase in expression |

| GSK-3β | LX2 HSCs | This compound | Upregulation |

| GSK-3β | BxPC-3 | This compound | Upregulation |

| β-catenin | CCl4 model mice | This compound | Decrease in expression |

| β-catenin | LX2 HSCs | This compound | Downregulation |

| β-catenin | BxPC-3 | This compound | Decrease in expression |

| Lef-1 | CCl4 model mice | This compound | Decrease in expression |

| Lef-1 | LX2 HSCs | This compound | Downregulation |

| Cyclin D1 | CCl4 model mice | This compound | Decrease in expression |

| Cyclin D1 | LX2 HSCs | This compound | Downregulation |

| Cyclin D1 | BxPC-3 | This compound | Decrease in expression |

Data derived from Western blot analyses.[7][8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to elucidate the effects of this compound on the Wnt/β-catenin signaling pathway.

Cell Culture and Reagents

-

Cell Lines: BxPC-3 human pancreatic carcinoma cells and LX2 human hepatic stellate cells were utilized in the cited studies.[8][10]

-

This compound Preparation: this compound was dissolved in DMSO to create a stock solution, which was then diluted to the desired concentrations for experiments.[10]

Cell Proliferation Assays

-

³[H]-Thymidine Proliferation Assay:

-

MTT Assay:

-

Presto Blue Assay:

Western Blot Analysis

Western blotting was employed to determine the expression levels of key proteins in the Wnt/β-catenin pathway.[7][8][10]

-

Cell Lysis: Cells were treated with this compound for a specified duration and then lysed to extract total protein.

-

Protein Quantification: The concentration of protein in the lysates was determined using a standard protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., A3AR, PI3K, GSK-3β, β-catenin, Cyclin D1).

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the general workflow for a Western blot experiment.

In Vivo Studies

-

Animal Models: Studies have utilized the STAM model for non-alcoholic steatohepatitis (NASH) and the carbon tetrachloride (CCl4) model to induce liver injury in mice.[7][9] Nude mice inoculated with BxPC-3 cells were used for pancreatic cancer studies.[10]

-

Treatment: this compound was administered to the animals, and its effects on liver pathology and tumor growth were assessed.[7][10]

-

Analysis: Liver extracts from the CCl4 model mice were analyzed by Western blot to determine the expression of Wnt/β-catenin pathway proteins.[7][9]

Conclusion

This compound demonstrates a clear and potent modulatory effect on the Wnt/β-catenin signaling pathway. By targeting the A3AR, it initiates a signaling cascade that leads to the degradation of β-catenin, thereby inhibiting the transcription of pro-proliferative genes and inducing apoptosis in cancer cells. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound as a targeted therapy for cancers with dysregulated Wnt/β-catenin signaling. The consistent downregulation of key pathway components such as PI3K, NF-κB, β-catenin, and Cyclin D1, coupled with the upregulation of the tumor suppressor GSK-3β, underscores the therapeutic potential of this A3AR agonist.

References

- 1. Can-Fite BioPharma - this compound (CF102) [canfite.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. Facebook [cancer.gov]

- 5. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma [mdpi.com]

- 6. Can-Fite Received IRB Approval for the Treatment of Pancreatic Cancer with this compound in a Phase IIa Study :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]

- 7. The A3 adenosine receptor agonist, this compound, ameliorates non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. The A3 adenosine receptor agonist, this compound, ameliorates nonal...: Ingenta Connect [ingentaconnect.com]

- 10. canfite.com [canfite.com]

The Role of Namodenoson in the Deregulation of the NF-κB Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Namodenoson (CF102), a small molecule, orally bioavailable agonist for the A3 adenosine (B11128) receptor (A3AR), is emerging as a significant modulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is a hallmark of numerous diseases, including cancer and inflammatory conditions.[4] this compound's mechanism of action is particularly noteworthy for its differential effects on pathological versus normal cells, which is attributed to the overexpression of A3AR in inflamed and tumor tissues.[3][5] In diseased cells, this compound triggers a cascade of events leading to the downregulation of the NF-κB pathway, thereby promoting apoptosis and attenuating inflammation. Conversely, in certain normal cells, such as those in the bone marrow, it can stimulate NF-κB, leading to the production of beneficial cytokines.[5][6] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound deregulates the NF-κB pathway, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key processes.

Molecular Mechanism of this compound-Mediated NF-κB Pathway Deregulation

This compound, generically known as Cl-IB-MECA, is a highly selective agonist for the A3AR.[3] The binding of this compound to A3AR, a G protein-coupled receptor, initiates a signaling cascade that ultimately impinges upon the NF-κB pathway. In cancer and inflammatory cells, where A3AR is highly expressed, this interaction leads to the inhibition of the canonical NF-κB signaling pathway.[1][2][5]

The key molecular events are as follows:

-

A3AR Activation and Downstream Signaling: Upon binding of this compound, the A3AR is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This activation also influences the phosphoinositide 3-kinase (PI3K)/Akt signaling axis.[5][7]

-

Inhibition of the IKK Complex: The signaling cascade initiated by this compound leads to the downregulation of the IκB kinase (IKK) complex. The IKK complex is a central regulator of the canonical NF-κB pathway, responsible for phosphorylating the inhibitor of NF-κB, IκBα.[5]

-

Stabilization of IκBα and Sequestration of NF-κB: By inhibiting the IKK complex, this compound prevents the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This results in the stabilization of IκBα, which remains bound to the NF-κB (p50/p65) dimer in the cytoplasm, thereby preventing its nuclear translocation.[5][8]

-

Suppression of NF-κB Target Gene Expression: The sequestration of NF-κB in the cytoplasm prevents it from binding to the promoter regions of its target genes. This leads to the downregulation of a wide range of pro-inflammatory and pro-survival genes, including cytokines like TNF-α, IL-1, IL-6, and IL-8, as well as anti-apoptotic proteins.[5][9]

-

Induction of Apoptosis and Anti-Inflammatory Effects: The suppression of NF-κB-mediated gene expression ultimately leads to the induction of apoptosis in cancer cells and a reduction in the inflammatory response in diseased tissues.[1][2][5]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from preclinical and clinical studies, demonstrating the dose-dependent effects of this compound on cell growth, and indirect markers of inflammation.

Table 1: Preclinical Efficacy of this compound in Pancreatic Cancer Cells [1]

| Concentration of this compound | Inhibition of BxPC-3 Cell Growth (%) | p-value |

| 5 nM | 49.7 ± 8.2 | < 0.001 |

| 10 nM | 66.3 ± 10.5 | < 0.001 |

| 20 nM | 82.7 ± 7.1 | < 0.001 |

Table 2: Clinical Efficacy of this compound in a Phase II Study in Patients with NAFLD/NASH [2][9][10]

| Treatment Group | Change from Baseline in ALT (U/L) at Week 12 | p-value (vs. Placebo) | Change from Baseline in AST (U/L) at Week 12 | p-value (vs. Placebo) | Change from Baseline in Adiponectin (ng/mL) at Week 12 | p-value (vs. Placebo) |

| Placebo | - | - | - | - | -78 | - |

| This compound 12.5 mg BID | - | NS | - | NS | 539 | 0.032 |

| This compound 25 mg BID | Trend towards significance | 0.066 | Significant decrease | 0.03 | - | NS |

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; BID: Twice daily; NS: Not significant.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's effect on the NF-κB pathway are provided below. These protocols are synthesized from the descriptions in the referenced literature and representative detailed protocols for similar assays.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is for the detection of key proteins in the NF-κB signaling pathway, such as p-p65, p65, and IκBα, in cell lysates following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-p-p65, rabbit anti-p65, rabbit anti-IκBα)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., BxPC-3 pancreatic cancer cells) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 nM) or vehicle control for the desired time period (e.g., 24 hours).[1]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an ECL detection reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to this compound treatment.

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct

-

Cell culture medium and supplements

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to attach.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound or vehicle control. Include a positive control (e.g., TNF-α) to induce NF-κB activation.[12]

-

Incubation: Incubate the cells for a suitable period (e.g., 6-24 hours) to allow for changes in NF-κB activity and luciferase expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Calculate the fold change in NF-κB activity relative to the vehicle control.

Cytokine ELISA

This protocol is for the quantification of inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants or patient serum samples.

Materials:

-

ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)

-

Wash buffer

-

Assay diluent

-

Stop solution

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with assay diluent for at least 1 hour.

-

Sample and Standard Incubation: Add standards and samples (cell culture supernatants or serum) to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20 minutes in the dark.

-

Substrate Development: Wash the plate and add the substrate solution. Incubate for 20 minutes in the dark.

-

Reaction Stoppage and Reading: Add the stop solution and read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

Visualizations

Signaling Pathway Diagram

Caption: this compound's inhibitory effect on the canonical NF-κB signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for Western Blot analysis of NF-κB pathway proteins.

Conclusion

This compound represents a promising therapeutic agent that exerts its anti-cancer and anti-inflammatory effects through the targeted deregulation of the NF-κB signaling pathway in diseased cells. Its ability to selectively act on cells overexpressing the A3 adenosine receptor provides a favorable safety profile. The quantitative data from both preclinical and clinical studies, although in some cases indirect, consistently support the proposed mechanism of action. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate molecular interactions of this compound and its potential therapeutic applications. The continued exploration of this compound's role in modulating the NF-κB pathway will undoubtedly pave the way for novel treatment strategies for a range of debilitating diseases.

References

- 1. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Can-Fite Reports Positive Top Line Results from its Phase II NASH Study with this compound :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]

- 3. Can-Fite BioPharma - this compound (CF102) [canfite.com]

- 4. Activation of Adenosine A3 Receptor Alleviates TNF-α-Induced Inflammation through Inhibition of the NF-κB Signaling Pathway in Human Colonic Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the A3 adenosine receptor to treat hepatocellular carcinoma: anti-cancer and hepatoprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The A3 adenosine receptor agonist, this compound, ameliorates non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Randomised clinical trial: A phase 2 double-blind study of this compound in non-alcoholic fatty liver disease and steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 12. benchchem.com [benchchem.com]

Namodenoson (CF102): A Technical Guide to its Discovery and Development

An In-depth Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Namodenoson, also known as CF102 or by its chemical name 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyl-uronamide (Cl-IB-MECA), is a small, orally bioavailable molecule that functions as a highly selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1][2] Developed by Can-Fite BioPharma, this drug candidate has demonstrated a dual mechanism of action, exhibiting both potent anti-inflammatory and anti-cancer properties.[3] The A3AR receptor is found to be highly expressed on the surface of cancer and inflammatory cells, while its expression in normal cells is low.[4][5] This differential expression provides a targeted approach, potentially accounting for the favorable safety profile observed in clinical studies to date.[4] this compound is currently in late-stage clinical development for treating advanced hepatocellular carcinoma (HCC) and metabolic dysfunction-associated steatohepatitis (MASH), with ongoing research in pancreatic cancer.[6][7]

Discovery and Chemical Properties

This compound was identified as a synthetic ribose-based purine (B94841) nucleoside, specifically engineered with substitutions at the 2, N6, and 5′ positions to confer high affinity and selectivity for the A3 adenosine receptor.[8] Its development stemmed from the understanding that A3AR activation can modulate various pathological processes. The American Medical Association's USAN Council and the World Health Organization's INN group officially approved "this compound" as the generic name for the CF102 compound.[5]

Chemical Structure:

Mechanism of Action

This compound's therapeutic effects are mediated through its binding to the A3AR. This interaction initiates a cascade of intracellular events that differ depending on the cellular context (e.g., cancer cell vs. inflammatory cell).

Anti-Cancer Mechanism: In cancer cells, particularly hepatocellular carcinoma (HCC), A3AR is significantly overexpressed. The binding of this compound to A3AR leads to the inhibition of phosphoinositide 3-kinase (PI3K) and subsequent de-regulation of the Wnt/β-catenin and NF-κB signal transduction pathways.[1][9] This disruption of key survival pathways ultimately results in the apoptosis (programmed cell death) of the tumor cells.[1][10]

Anti-Inflammatory & Hepatoprotective Mechanism: In the context of liver inflammation, such as in MASH, this compound's activation of A3AR exerts a protective effect.[1] This is achieved through the induction of positive cytokines like adiponectin and Granulocyte-Colony Stimulating Factor (G-CSF), which mediate anti-inflammatory, anti-fibrotic, and anti-steatotic effects in the liver.[1][8] In MASH, this leads to a reduction in liver inflammation, fat accumulation (steatosis), and fibrosis.[8]

Preclinical Development

Prior to human trials, this compound was evaluated in multiple preclinical models, which established its therapeutic potential and safety.

-

Anti-Cancer Activity: Potent anti-cancer effects were demonstrated, particularly against hepatocellular and pancreatic carcinoma.[1]

-

Anti-Inflammatory Activity: The drug showed significant anti-inflammatory activity in various animal models of liver inflammation and MASH.[1]

-

Anti-Fibrotic Activity: In preclinical studies, this compound was found to inhibit the growth and proliferation of fibrogenic hepatic stellate cells in a dose-dependent manner, suggesting a direct anti-fibrotic effect.[11][12]

-

Obesity: Data from animal models showed that this compound reduced body weight in obesity induced by a high-fat diet. It was also found to reduce fat levels in fat cells by increasing adiponectin.[13]

Clinical Development

This compound has been investigated in numerous clinical trials for several indications, demonstrating a consistent safety profile across studies involving over 1,600 patients.[4][14]

Hepatocellular Carcinoma (HCC)

This compound has received Orphan Drug Designation in the U.S. and Europe, as well as Fast Track Designation from the FDA as a second-line treatment for HCC.[4][10]

| Study Phase | # of Patients | Patient Population | Dosage | Key Findings & Endpoints |

| Phase I/II | 18 | Advanced, unresectable HCC | 1, 5, and 25 mg BID | Successfully met primary and secondary endpoints. No dose-limiting toxicities. Showed initial signs of efficacy.[8] |

| Phase II | N/A | Advanced HCC with Child-Pugh B (CPB) cirrhosis | 25 mg BID | Demonstrated prolonged survival and good quality of life. One patient achieved a complete response lasting over 9 years.[2][6][15] |

| Phase III (LIVERATION) | 450 (planned) | Advanced HCC with Child-Pugh B7 (CPB7) cirrhosis, post 1st-line therapy | 25 mg BID | Primary Endpoint: Overall Survival. Currently enrolling patients in the U.S., Europe, and Israel.[7][15][16] |

MASH (formerly NASH) and NAFLD

| Study Phase | # of Patients | Patient Population | Dosage | Key Findings & Endpoints |

| Phase II | N/A | NAFLD and NASH | 12.5 mg and 25 mg BID | Met endpoints. Showed significant decrease in liver enzymes (ALT, AST), increased adiponectin, and reduced liver fat content.[1][10] |

| Phase IIb | 129 (planned) | MASH (biopsy-confirmed) | N/A | Currently enrolling patients to set the stage for a pivotal Phase III trial.[1][6] |

Pancreatic Cancer

This compound has received Orphan Drug Designation from the FDA for the treatment of pancreatic cancer.[17]

| Study Phase | # of Patients | Patient Population | Dosage | Key Findings & Endpoints |

| Phase IIa | >50% enrolled | Advanced pancreatic adenocarcinoma, post 1st-line therapy | 25 mg BID | Primary Endpoint: Safety. The trial is ongoing and has shown a favorable safety profile to date.[4][17] |

Experimental Protocols

Preclinical Protocol: Anti-Fibrosis Study

-

Objective: To evaluate the effect of this compound on fibrogenic hepatic stellate cells.

-

Methodology: The study was conducted under the supervision of Prof. Rifaat Safadi at Hadassah University Hospital.[11] Hepatic stellate cells were cultured and treated with varying concentrations of this compound. The primary endpoints were the inhibition of cell growth and proliferation, which were measured using standard cell viability assays. The results were analyzed for dose-dependency.[11][12]

Clinical Protocol: Phase III HCC (LIVERATION Study)

-

ClinicalTrials.gov ID: NCT05201404[16]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[16]

-

Patient Population: Patients with advanced HCC and Child-Pugh Class B7 (CPB7) cirrhosis whose disease has progressed after at least one prior line of therapy.[16]

-

Intervention: Patients are randomized in a 2:1 ratio to receive either this compound (25 mg oral capsules) or a matching placebo, administered twice daily (every 12 hours).[16][18] Treatment is given in continuous 28-day cycles until disease progression or unacceptable toxicity.[18]

-

Primary Outcome: Overall Survival (OS).[15]

-

Secondary Outcomes: Include progression-free survival (PFS), tumor response rates, and safety parameters.[15]

-

Monitoring: Patients are evaluated regularly for safety. An Independent Data Monitoring Committee performs interim analysis.[15][16]

Safety and Tolerability

Across all clinical studies conducted, this compound has consistently demonstrated a favorable safety profile.[1][4] This is attributed to its selective mechanism of action, targeting the A3AR that is highly expressed in diseased cells while having minimal presence in healthy cells.[3][4] No dose-limiting toxicities were reported in the Phase I/II HCC study, and the drug has been well-tolerated in subsequent trials.[8]

Future Outlook

This compound stands as a promising therapeutic candidate for multiple difficult-to-treat diseases. The ongoing pivotal Phase III trial in HCC is a critical step toward potential regulatory approval.[14] Success in the Phase IIb MASH study could position this compound as a key player in a field with a significant unmet medical need.[1] Furthermore, its potential application in pancreatic cancer and even obesity, as suggested by a recent patent, broadens its future therapeutic landscape.[13] The unique, targeted mechanism of action combined with a strong safety profile positions this compound as a significant asset in the oncology and hepatology drug development pipeline.[8]

References

- 1. Can-Fite BioPharma - this compound (CF102) [canfite.com]

- 2. A long‑term complete response to this compound in liver cancer with Child‑Pugh B cirrhosis: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Following FDA Compassionate Use Approval for Pancreatic Carcinoma with Can-Fite’s this compound, Leading U.S. Medical Centers Seek Authorization for their Patients :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]

- 5. 1stoncology.com [1stoncology.com]

- 6. Can-Fite: 9-Year Survival with Complete Cure in an Advanced Liver Cancer Patient Treated with this compound :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A phase 2, randomized, double-blind, placebo-controlled dose-finding study of the efficacy and safety of this compound (CF102), an A3 adenosine receptor (A3AR) agonist, in treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). - A3AR Agonist Improves NAFLD-Related Variables in Phase 2 Trial [natap.org]

- 11. New Preclinical Data Show Can-Fite's this compound (CF102) Inhibits Liver Fibrosis -- Supports Potential Efficacy in Treatment of NASH :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]

- 12. New Preclinical Data Show Can-Fite's this compound (CF102) Inhibits Liver Fibrosis -- Supports Potential Efficacy in Treatment of NASH [prnewswire.com]

- 13. US Patent Office Granted Can-Fite this compound Patent for Use as Anti-Obesity Drug [drug-dev.com]

- 14. Can-Fite Secures $175M for Phase 3 Trials of this compound and Piclidenoson [synapse.patsnap.com]

- 15. Can-Fite Provides Update on Phase 3 Liver Cancer Study [synapse.patsnap.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Pancreatic Cancer Phase 2a Study with Can-Fite’s this compound Achieved Over 50% Enrollment Milestone :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]

- 18. clinicaltrials.eu [clinicaltrials.eu]

Namodenoson: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Namodenoson (CF102), also known as Cl-IB-MECA, is an orally bioavailable, small molecule that functions as a highly selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1][2][3] Developed by Can-Fite BioPharma, it is under investigation for the treatment of advanced hepatocellular carcinoma (HCC) and metabolic dysfunction-associated steatohepatitis (MASH), formerly non-alcoholic steatohepatitis (NASH).[4][5] Its therapeutic potential stems from the differential expression of A3AR, which is found to be highly expressed on the surface of cancerous and inflamed cells, but at low levels in normal tissues.[3][6] This targeted mechanism of action suggests a favorable safety profile and forms the basis of its anti-inflammatory and anti-cancer effects.[3][6] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, supported by data from key clinical trials.

Pharmacokinetics

This compound is characterized by its good oral bioavailability and a half-life of approximately 12 hours.[7][8] It is noted to be a very stable agent that is minimally metabolized by the liver.[5] A Phase I/II study in patients with HCC demonstrated that this compound exhibits linear pharmacokinetic behavior.[5]

Receptor Binding and Affinity

The primary molecular target of this compound is the A3 adenosine receptor. It binds with high affinity and selectivity, which is crucial for its targeted therapeutic effects.

| Parameter | Value | Selectivity |

| Binding Affinity (Ki) | 0.33 nM | 2500-fold over A1 receptor |

| 1400-fold over A2A receptor | ||

| Data sourced from MedchemExpress and Selleck Chemicals.[9][10] |

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its action on the A3AR, leading to the modulation of key signaling pathways involved in inflammation and oncogenesis.

Mechanism of Action

Upon binding to the A3AR, this compound triggers a cascade of intracellular events. In cancer cells, this activation leads to the deregulation of the Wnt/β-catenin and NF-κB signaling pathways.[2][8][11] This disruption inhibits cancer cell growth and induces apoptosis (programmed cell death).[2][8][11] In the context of liver inflammation and MASH, this compound's binding to A3AR on inflammatory cells, as well as adipocytes and bone marrow cells, results in the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6) and the stimulation of protective cytokines like G-CSF and adiponectin.[4][5] This dual action helps to reduce liver inflammation, steatosis, and fibrosis.[4][5]

Clinical Efficacy in Hepatocellular Carcinoma (HCC)

Clinical trials have evaluated this compound primarily as a second-line treatment for advanced HCC, particularly in patients with Child-Pugh B cirrhosis, a population with a significant unmet medical need.[6][12]

Table 1: Key Efficacy Results from Phase II HCC Trial (NCT02128958)

| Endpoint | This compound (25 mg BID) | Placebo | Hazard Ratio (HR) / p-value |

| Overall Population (n=78) | |||

| Median Overall Survival (OS) | 4.1 months | 4.3 months | HR: 0.82; p=0.46 |

| Median Progression-Free Survival (PFS) | 2.5 months | 1.9 months | HR: 0.86; p=0.54 |

| Child-Pugh B7 Subgroup (n=56) | |||

| Median OS | 6.9 months | 4.3 months | HR: 0.81; p=0.46 |

| Median PFS | 3.5 months | 1.9 months | HR: 0.89; p=0.67 |

| 12-Month OS Rate | 44% | 18% | p=0.028 |

| Partial Response (PR) Rate | 8.8% (3/34 patients) | 0% | - |

| Data sourced from a randomized, double-blind, placebo-controlled Phase II study.[7][11][12] |

Clinical Efficacy in MASH (NASH)

This compound has also been investigated for its anti-inflammatory and anti-fibrotic effects in patients with NAFLD and NASH.

Table 2: Key Efficacy Results from Phase II NAFLD/NASH Trial (NCT02927314)

| Endpoint (at 12 weeks) | This compound (25 mg BID) | Placebo | p-value |

| Change in ALT from baseline | -15.4 U/L | -1.7 U/L | p=0.066 |

| Change in AST from baseline | -8.1 U/L | +0.3 U/L | p=0.03 |

| Change in Liver Fat Volume | Significant decrease | - | p=0.03 |

| Change in FIB-4 Score | Significant decrease | - | p=0.01 |

| ALT Normalization (at 16 weeks) | 36.8% of patients | 10.0% of patients | p=0.038 |

| Data sourced from a randomized, double-blind, placebo-controlled Phase II study.[8][13][14] |

Experimental Protocols

The clinical development of this compound has been supported by a series of well-defined clinical trials. Below are the methodologies for two key Phase II studies.

Protocol: Phase II Study in Advanced HCC (NCT02128958)

-

Study Design: A multicenter, randomized (2:1), double-blind, placebo-controlled clinical trial conducted at 15 sites globally.[6][11]

-

Patient Population: 78 patients with advanced HCC and Child-Pugh B cirrhosis who had progressed on at least one prior systemic therapy.[6][11][12]

-

Intervention: Patients received either this compound (25 mg) or a matching placebo, administered orally twice daily (BID) in 28-day cycles.[6][11] Treatment continued until disease progression or unacceptable toxicity.[11]

-

Secondary Endpoints: Progression-Free Survival (PFS), Objective Response (OR), Disease Control Rate (DCR), and safety.[6]

-

Assessments: Tumor imaging was performed every 8 weeks. Safety was evaluated regularly throughout the study.[15]

Protocol: Phase II Study in NAFLD/NASH (NCT02927314)

-

Study Design: A multicenter, randomized (1:1:1), double-blind, placebo-controlled, dose-finding study conducted in Israel.[13][14]

-

Patient Population: 60 patients aged ≥18 years with a diagnosis of NAFLD, defined as hepatic steatosis ≥10% (via MRI-PDFF) and serum ALT levels ≥60 IU/L.[13]

-

Intervention: Patients were randomized to receive oral this compound 12.5 mg BID, 25 mg BID, or a matching placebo for 12 weeks, with a total follow-up period of 16 weeks.[13]

-

Primary Endpoint: Change in serum ALT levels after 12 weeks of treatment.[13]

-

Secondary Endpoints: Changes in AST, liver fat content, and fibrosis markers.[13]

Safety and Tolerability

Across multiple clinical studies, this compound has demonstrated a consistently favorable safety profile.[3][6] In the Phase II HCC trial, it was generally well-tolerated, with no treatment-related deaths and no patients withdrawing due to toxicity.[6][11] The most common adverse events reported (>10%) included anemia, abdominal pain, ascites, nausea, and fatigue.[6][16] Similarly, in the NAFLD/NASH study, both dose levels were well-tolerated with no drug-emergent severe adverse events or hepatotoxicity.[13][14]

Conclusion

This compound is a selective A3AR agonist with a well-defined mechanism of action that confers both anti-cancer and anti-inflammatory properties. Pharmacokinetic data indicate good oral bioavailability and a 12-hour half-life. Pharmacodynamic studies and clinical trials have provided evidence of its efficacy in reducing tumor burden in a specific subpopulation of advanced HCC patients and improving markers of liver health in individuals with MASH. Its favorable safety profile further supports its continued clinical development as a promising therapeutic agent for challenging liver diseases.[7][12]

References

- 1. Facebook [cancer.gov]

- 2. Can-Fite BioPharma - this compound (CF102) [canfite.com]

- 3. 8 Years Survival with Complete Cure for a Patient with Advanced Liver Cancer Being Treated with Can-Fite’s this compound Drug - BioSpace [biospace.com]

- 4. A Phase 1-2 Study of CF102 in Patients With Advanced Hepatocellular Carcinoma [clin.larvol.com]

- 5. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. A phase 2, randomized, double-blind, placebo-controlled dose-finding study of the efficacy and safety of this compound (CF102), an A3 adenosine receptor (A3AR) agonist, in treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). - A3AR Agonist Improves NAFLD-Related Variables in Phase 2 Trial [natap.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound in Advanced Hepatocellular Carcinoma and Child–Pugh B Cirrhosis: Randomized Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ASCO – American Society of Clinical Oncology [asco.org]

- 13. canfite.com [canfite.com]

- 14. researchgate.net [researchgate.net]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. researchgate.net [researchgate.net]

Namodenoson: A Deep Dive into its Attenuation of Inflammatory Cytokine Expression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Namodenoson (CF102), a selective A3 adenosine (B11128) receptor (A3AR) agonist, has emerged as a promising therapeutic agent with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the core mechanisms by which this compound modulates inflammatory cytokine expression. By targeting the overexpressed A3AR on pathological cells, this compound initiates a signaling cascade that leads to the downregulation of key pro-inflammatory pathways, including NF-κB and Wnt/β-catenin. This results in a significant reduction in the expression of pivotal inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interleukin-8 (IL-8), while concurrently stimulating the production of the anti-inflammatory cytokine, adiponectin. This guide synthesizes preclinical and clinical data, details experimental methodologies, and visualizes the intricate signaling pathways involved, offering a valuable resource for researchers and professionals in the field of drug development.

Introduction

Chronic inflammation is a hallmark of numerous diseases, including non-alcoholic steatohepatitis (NASH) and hepatocellular carcinoma (HCC). The dysregulation of inflammatory cytokines plays a central role in the pathogenesis and progression of these conditions. This compound, a small molecule, orally bioavailable A3AR agonist, has demonstrated a dual capacity to induce apoptosis in cancer cells and exert robust anti-inflammatory effects.[1][2] This document will explore the molecular underpinnings of this compound's impact on inflammatory cytokine expression, supported by quantitative data from key studies.

Mechanism of Action: A3AR-Mediated Inhibition of Pro-inflammatory Signaling

This compound's anti-inflammatory effects are primarily mediated through its high-affinity binding to the A3 adenosine receptor, which is often overexpressed on the surface of inflammatory and cancer cells.[3][4] This targeted engagement triggers a cascade of intracellular events that culminate in the suppression of inflammatory cytokine production.

Downregulation of the NF-κB and Wnt/β-catenin Pathways

Upon binding to A3AR, this compound leads to the deregulation of the NF-κB and Wnt/β-catenin signaling pathways, both of which are critical in orchestrating inflammatory responses.[5] The proposed mechanism involves the inhibition of key upstream signaling molecules such as phosphoinositide 3-kinase (PI3K) and Akt.[6] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. Consequently, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[1][2]

Similarly, by modulating the Wnt/β-catenin pathway, this compound influences the expression of genes involved in inflammation and cell proliferation.[7]

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.

Quantitative Data on Cytokine Modulation

While many studies qualitatively report the inhibition of pro-inflammatory cytokines by this compound, specific quantitative data is more readily available for the anti-inflammatory cytokine adiponectin and for indirect markers of liver inflammation.

Clinical Studies in NAFLD/NASH

A Phase II clinical trial investigating this compound in patients with non-alcoholic fatty liver disease (NAFLD) and NASH provided key quantitative insights into its anti-inflammatory effects.

| Parameter | Treatment Group | Change from Baseline | p-value (vs. Placebo) | Reference |

| Serum Adiponectin | This compound 12.5 mg BID | +539 ng/mL | 0.032 | [3] |

| This compound 25 mg BID | +220 ng/mL | NS | [3] | |

| Placebo | -78 ng/mL | - | [3] | |

| Serum ALT | This compound 25 mg BID | -15.4 U/L | 0.066 | [8] |

| Placebo | -1.7 U/L | - | [8] | |

| Serum AST | This compound 25 mg BID | -8.1 U/L | 0.03 | [8] |

| Placebo | +0.3 U/L | - | [8] |

BID: twice daily; NS: Not Significant; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.

Preclinical Studies

In preclinical models, this compound has demonstrated significant anti-inflammatory and hepatoprotective effects.

| Experimental Model | Key Finding | Quantitative Data | Reference |

| STAM™ Model of NASH | Reduction in NAFLD Activity Score (NAS) | Significant decrease in steatosis, inflammation, and ballooning (p<0.05) | [9] |

| Concanavalin A-induced Hepatitis | Suppression of liver inflammation | Data on specific cytokine reduction not yet quantified in available literature. | [10] |

| Carbon Tetrachloride (CCl4)-induced Liver Fibrosis | Improvement in liver inflammation and fibrosis | Significant reduction in inflammation and fibrosis | [1] |

Detailed Experimental Protocols

The following sections outline the methodologies employed in key preclinical and clinical studies to assess the impact of this compound on inflammatory markers.

In Vitro Studies: Pancreatic Carcinoma Cell Line

-

Cell Line: BxPC-3 human pancreatic carcinoma cells.[6]

-

Treatment: Cells were cultured with this compound at concentrations of 5, 10, and 20 nM for 24 hours at 37°C.[6]

-

Cytokine/Protein Analysis (Western Blot):

-

Cell Lysis: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

-

Protein Quantification: Protein concentration was determined using a standard assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against key proteins in the NF-κB and Wnt/β-catenin pathways (e.g., p-Akt, PI3K, NF-κB, GSK-3β, β-catenin). This was followed by incubation with HRP-conjugated secondary antibodies.[6]

-

Detection: Bands were visualized using a chemiluminescence detection kit.[6]

-

Figure 2: In Vitro Western Blot Experimental Workflow.

In Vivo Studies: STAM™ Model of NASH

-

Animal Model: Streptozotocin-injected mice fed a high-fat diet to induce NASH.[9]

-

Treatment: Oral administration of this compound (200 µg/kg) or vehicle (DMSO) three times daily during weeks 6-9.[9][11]

-

Endpoint Analysis:

Clinical Studies: Phase II NAFLD/NASH Trial (NCT02927314)

-

Study Design: A randomized, double-blind, placebo-controlled study in patients with NAFLD/NASH.[12]

-

Treatment Arms:

-

This compound 12.5 mg twice daily (BID)

-

This compound 25 mg BID

-

Placebo BID

-

-

Duration: 12 weeks of treatment with a 4-week follow-up.[12]

-

Cytokine Measurement (ELISA for Adiponectin):

-

Sample Collection: Serum samples were collected from patients at baseline and at specified time points during the study.

-

ELISA Protocol: While the specific commercial kit is not detailed in the provided search results, a standard sandwich ELISA protocol would be followed. This typically involves coating a microplate with a capture antibody for human adiponectin, adding patient serum samples, followed by a detection antibody, a substrate, and measurement of the resulting colorimetric change. The concentration is then determined by comparison to a standard curve.

-

Conclusion

This compound demonstrates a clear and potent ability to modulate inflammatory cytokine expression through its targeted action on the A3 adenosine receptor. By downregulating the NF-κB and Wnt/β-catenin signaling pathways, it effectively suppresses the production of key pro-inflammatory cytokines while promoting the release of the anti-inflammatory cytokine adiponectin. The quantitative data from clinical trials in NASH, although not yet fully comprehensive for all pro-inflammatory cytokines, provides strong evidence for its anti-inflammatory efficacy. The detailed experimental protocols outlined in this guide offer a foundation for further research into the nuanced mechanisms of this compound's action. As a well-tolerated, orally available small molecule, this compound holds significant promise as a therapeutic agent for a range of inflammatory conditions, and continued investigation into its impact on the broader cytokine network is warranted.

References

- 1. The A3 adenosine receptor agonist, this compound, ameliorates non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Can-Fite BioPharma - Cannabinoids [canfite.com]

- 3. 【Can-Fite BioPharma-Product CF102】 Can-Fite BioPharma Reports Positive Top Line Results from its Phase II NASH Study with this compound – CMS [web.cms.net.cn]

- 4. Can-Fite Announces Compelling Pre-Clinical Data on CF102 in the Treatment of Non-Alcoholic Steatohepatitis (NASH) :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]

- 5. This compound at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Can-Fite BioPharma Initiates Phase II Clinical Study for Piclidenoson in Patients with Lowe Syndrome | Nasdaq [nasdaq.com]

- 8. Can-Fite Reports Positive Top Line Results from its Phase II NASH Study with this compound :: Can-Fite BioPharma Ltd. (CANF) [ir.canfite.com]

- 9. researchgate.net [researchgate.net]

- 10. New Preclinical Data Show Can-Fite BioPharma's this compound (CF102) Prevents Progression Of Liver Fibrosis - BioSpace [biospace.com]

- 11. clinicaltrials.eu [clinicaltrials.eu]

- 12. researchgate.net [researchgate.net]

Investigating Namodenoson's dual anti-inflammatory and anti-cancer effects

Namodenoson: A Dual-Acting Agent Against Inflammation and Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This compound (CF102) is an orally bioavailable, selective A3 adenosine (B11128) receptor (A3AR) agonist that has demonstrated both potent anti-inflammatory and anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, preclinical evidence, and clinical trial data supporting the dual therapeutic effects of this compound, with a focus on its application in hepatocellular carcinoma (HCC) and non-alcoholic steatohepatitis (NASH). Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and development in this promising area.

Introduction: The A3 Adenosine Receptor as a Therapeutic Target